(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a combination of fluorinated aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Thiazole Attachment: The thiazole moiety is introduced via nucleophilic substitution reactions, where a thiazole derivative reacts with the azetidine intermediate.
Fluorophenyl Group Addition: The final step involves the coupling of the 3,4-difluorophenyl group to the azetidine-thiazole intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or azetidine derivatives.
Scientific Research Applications
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic ring and thiazole moiety contribute to its binding affinity and specificity. The azetidine ring may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of an azetidine ring.
Uniqueness
(3,4-Difluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of a fluorinated aromatic ring, a thiazole moiety, and an azetidine ring. This combination imparts specific physicochemical properties, such as enhanced stability, bioavailability, and binding affinity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFYENCIHOVKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.